1-Bromo-4-([(2-bromocyclopentyl)oxy]methyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-([(2-bromocyclopentyl)oxy]methyl)benzene is an organic compound with the molecular formula C12H14Br2O . It is characterized by the presence of a bromine atom attached to a benzene ring, which is further substituted with a bromocyclopentyl group through an oxygen atom. This compound is part of a broader class of bromobenzene derivatives, known for their reactivity and utility in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-([(2-bromocyclopentyl)oxy]methyl)benzene typically involves halogenation reactions. One common method is the Friedel-Crafts reaction, where bromobenzene is reacted with a bromocyclopentyl derivative in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification processes such as distillation and recrystallization are employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-([(2-bromocyclopentyl)oxy]methyl)benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide ions or amines.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen atoms, yielding a de-brominated product.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of de-brominated benzene derivatives.
Scientific Research Applications
1-Bromo-4-([(2-bromocyclopentyl)oxy]methyl)benzene has several applications in scientific research:
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-4-([(2-bromocyclopentyl)oxy]methyl)benzene involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution reactions, facilitating the formation of new chemical bonds. The compound’s interactions with molecular targets and pathways depend on the specific context of its application, such as binding to enzymes or receptors in biological systems .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-[(2-ethylhexyl)oxy]benzene: Similar structure with an ethylhexyl group instead of a bromocyclopentyl group.
1-Bromo-4-(pentyloxy)benzene: Contains a pentyloxy group instead of a bromocyclopentyl group.
Uniqueness
1-Bromo-4-([(2-bromocyclopentyl)oxy]methyl)benzene is unique due to the presence of the bromocyclopentyl group, which imparts distinct steric and electronic properties.
Properties
Molecular Formula |
C12H14Br2O |
---|---|
Molecular Weight |
334.05 g/mol |
IUPAC Name |
1-bromo-4-[(2-bromocyclopentyl)oxymethyl]benzene |
InChI |
InChI=1S/C12H14Br2O/c13-10-6-4-9(5-7-10)8-15-12-3-1-2-11(12)14/h4-7,11-12H,1-3,8H2 |
InChI Key |
RDHBGEQZOLASNX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)Br)OCC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.